3-Bromo-2,5,6-trimethoxybenzoic acid
Overview
Description
3-Bromo-2,5,6-trimethoxybenzoic acid is an organic compound with the molecular formula C10H11BrO5 It is characterized by the presence of a bromine atom and three methoxy groups attached to a benzoic acid core
Scientific Research Applications
3-Bromo-2,5,6-trimethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient in drug development is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Mode of Action
It is known that brominated benzoic acids are often used in suzuki-miyaura coupling reactions . In these reactions, the bromine atom on the benzoic acid acts as a leaving group, allowing the formation of a new carbon-carbon bond . This suggests that 3-Bromo-2,5,6-trimethoxybenzoic acid may interact with its targets through a similar mechanism.
Biochemical Pathways
Brominated benzoic acids are often involved in carbon-carbon bond formation, which is a fundamental process in organic synthesis . Therefore, it is possible that this compound could influence pathways related to this process.
Result of Action
Given its potential role in suzuki-miyaura coupling reactions, it may facilitate the formation of new carbon-carbon bonds, which could have significant effects at the molecular level .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, as it is recommended to be stored at room temperature . Additionally, the compound’s reactivity may be influenced by the presence of other substances, such as catalysts used in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5,6-trimethoxybenzoic acid typically involves the bromination of 2,5,6-trimethoxybenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often include controlled temperatures and reaction times to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,5,6-trimethoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Products include 3-azido-2,5,6-trimethoxybenzoic acid or 3-thiocyanato-2,5,6-trimethoxybenzoic acid.
Oxidation Reactions: Products include 3-bromo-2,5,6-trimethoxybenzaldehyde or this compound derivatives.
Reduction Reactions: Products include 3-bromo-2,5,6-trimethoxybenzyl alcohol or 3-bromo-2,5,6-trimethoxybenzaldehyde.
Comparison with Similar Compounds
- 2-Bromo-3,4,5-trimethoxybenzoic acid
- 3-Bromo-2-methylbenzoic acid
- 2,5,6-Trimethoxybenzoic acid
Comparison: 3-Bromo-2,5,6-trimethoxybenzoic acid is unique due to the specific positioning of the bromine atom and methoxy groups on the benzoic acid core. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, 2-Bromo-3,4,5-trimethoxybenzoic acid has a different arrangement of methoxy groups, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
3-bromo-2,5,6-trimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO5/c1-14-6-4-5(11)8(15-2)7(10(12)13)9(6)16-3/h4H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDRAWVCUZZYCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)C(=O)O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347794 | |
Record name | 3-Bromo-2,5,6-trimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101460-22-4 | |
Record name | 3-Bromo-2,5,6-trimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2,5,6-trimethoxybenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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